2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide
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Overview
Description
2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide is a complex organic compound that features a piperidine ring, a methoxypyridine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Methoxypyridine Moiety: This can be achieved by reacting 6-methoxypyridine with appropriate reagents to introduce the desired functional groups.
Piperidine Ring Formation: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Coupling Reactions: The methoxypyridine moiety is then coupled with the piperidine ring using reagents such as boronic acids and palladium catalysts in a Suzuki–Miyaura coupling reaction.
Acetamide Introduction: The final step involves introducing the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics are conducted to understand its potential as a drug candidate.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: Its interactions with biological targets are studied to explore its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The methoxypyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and specificity, while the acetamide group may contribute to the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-2-ylboronic acid: Shares the methoxypyridine moiety but lacks the piperidine and acetamide groups.
N-Substituted Piperidines: Compounds with similar piperidine rings but different substituents.
Acetamide Derivatives: Compounds with acetamide groups but different core structures.
Uniqueness
2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide is unique due to its combination of a methoxypyridine moiety, a piperidine ring, and an acetamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21N3O3 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-[3-[(6-methoxypyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide |
InChI |
InChI=1S/C14H21N3O3/c1-19-13-5-2-6-14(16-13)20-10-11-4-3-7-17(8-11)9-12(15)18/h2,5-6,11H,3-4,7-10H2,1H3,(H2,15,18) |
InChI Key |
ODCPTXJENGGLLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC=C1)OCC2CCCN(C2)CC(=O)N |
Origin of Product |
United States |
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